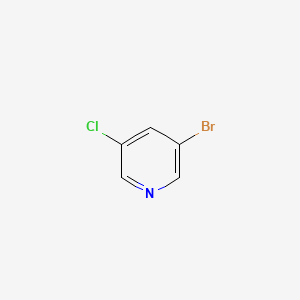
3-Bromo-5-chloropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Bromo-5-chloropyridine derivatives and related compounds involves a variety of chemical reactions, highlighting the compound's versatility as an intermediate. For example, Niu Wen-bo (2011) described a synthesis method for 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, showcasing the compound's role in forming pyrazole derivatives used in new insecticides (Niu Wen-bo, 2011). Similarly, a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction on 2,3-dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines as key precursors for 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines was detailed by Agathe Begouin et al. (2013), illustrating the compound's utility in synthesizing heterocyclic structures (Begouin, Peixoto, & Queiroz, 2013).
Molecular Structure Analysis
Investigations into the molecular structure of halogenated pyridines, including this compound analogs, utilize various spectroscopic and computational methods to elucidate their structural and electronic properties. For instance, studies on comparative thermodynamic properties, vibrational spectral studies, and HOMO-LUMO analyses based on density functional theory (DFT) have been conducted to understand the electronic and structural characteristics of related compounds (Selvarani, Balachandran, & Vishwanathan, 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leveraging its halogen atoms for further functionalization. Selective amination of polyhalopyridines, catalyzed by palladium complexes, demonstrates the compound's reactivity towards forming amino derivatives, a crucial step in synthesizing biologically active molecules (Ji, Li, & Bunnelle, 2003).
Applications De Recherche Scientifique
Synthèse Pharmaceutique
3-Bromo-5-chloropyridine: est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Sa structure halogénée en fait un bloc de construction polyvalent pour la construction de molécules complexes, notamment des inhibiteurs de kinases, des agents antiviraux et des agents antitumoraux . Il est particulièrement utile dans la création de composés qui ciblent des protéines ou des voies spécifiques dans l'organisme.
Production Agrochimique
Dans l'industrie agrochimique, This compound sert de précurseur au développement de pesticides et d'herbicides. Sa réactivité avec d'autres composés organiques permet la synthèse de produits chimiques efficaces pour protéger les cultures des ravageurs et des maladies .
Science des Matériaux
Ce composé trouve des applications dans la science des matériaux, en particulier dans le développement de nouveaux matériaux présentant des propriétés électroniques ou photoniques spécifiques. Son incorporation dans des polymères ou des revêtements peut améliorer les performances du matériau dans diverses applications industrielles .
Synthèse Organique
En tant qu'intermédiaire organique, This compound est utilisé dans un large éventail de réactions synthétiques. Il est impliqué dans des réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura, qui sont fondamentales dans la construction de liaisons carbone-carbone dans les molécules organiques .
Recherche Biochimique
En biochimie, This compound est utilisé comme réactif biochimique. Il peut être utilisé pour modifier des molécules biologiques ou comme traceur dans des dosages biochimiques, aidant à l'étude des processus biologiques et à la découverte de nouveaux médicaments .
Recherche Chimique
Ce composé joue un rôle crucial dans la recherche chimique, servant de réactif standard pour tester et développer de nouvelles méthodologies synthétiques. Ses schémas de réactivité prévisibles en font un candidat idéal pour la recherche fondamentale en chimie .
Safety and Hazards
When handling 3-Bromo-5-chloropyridine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
3-Bromo-5-chloropyridine is a biochemical reagent
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking
Biochemical Pathways
Pyridine derivatives can participate in a wide range of biochemical reactions, and the specific pathways affected would depend on the compound’s specific targets .
Pharmacokinetics
The compound’s molecular weight (19244 g/mol ) suggests that it could be absorbed and distributed in the body. The presence of halogens (bromine and chlorine) in the molecule may influence its metabolic stability and excretion .
Result of Action
Safety information suggests that the compound may cause respiratory irritation , indicating that it could have effects at the cellular level.
Propriétés
IUPAC Name |
3-bromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDOPUBSLPBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345670 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73583-39-8 | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Bromo-5-chloropyridine in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine?
A1: this compound serves as a crucial intermediate in the synthesis of 6-chloro-8-bromoimidazo[1,2-a]pyridine. [] The synthesis involves a two-step reaction where 2-amino-5-chloropyridine first reacts with N-bromo succinimide to yield this compound. This intermediate then reacts with chloroacetaldehyde under specific conditions to produce the final product, 6-chloro-8-bromoimidazo[1,2-a]pyridine. []
Q2: Are there alternative synthetic routes to 6-chloro-8-bromoimidazo[1,2-a]pyridine that do not utilize this compound?
A2: The provided research focuses solely on a specific synthetic method employing this compound. [] Further research is required to explore alternative synthetic pathways for 6-chloro-8-bromoimidazo[1,2-a]pyridine and to compare their efficacy, cost, and environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)






